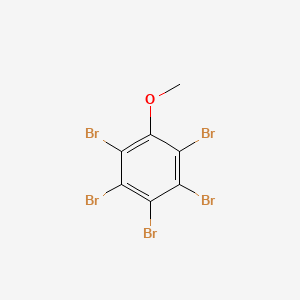

Pentabromoanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFNQGLEDJPUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171299 | |

| Record name | Pentabromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-26-9 | |

| Record name | Pentabromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentabromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of Pentabromoanisole

Global Detection Patterns in Diverse Environmental Compartments

Aquatic Environments (Marine and Freshwater Systems)

Pentabromoanisole has been identified in both marine and freshwater systems, indicating its widespread distribution in aquatic environments. dss.go.thacs.org Halogenated anisoles, including this compound, are considered ubiquitous organic compounds in the environment. dss.go.th They are formed through the O-biomethylation of their precursor phenols by various organisms such as microorganisms, plants, and fungi. dss.go.th

Wastewater treatment plants (WWTPs) are recognized as a potential source of various contaminants into the aquatic environment. frontiersin.orgmdpi.com While direct measurements of this compound in WWTP effluents were not detailed in the provided search results, the procedures for analyzing water samples, including wastewater, for compounds like this compound are established. scribd.com For instance, a method for analyzing fresh water, marine water, and wastewater includes a procedure for this compound. scribd.com This indicates that regulatory bodies and environmental scientists are equipped to monitor its presence in such effluents. The complexity of wastewater composition, which includes a wide range of organic and inorganic substances, makes WWTPs a focal point for monitoring the release of persistent compounds into surface waters. frontiersin.orgnetsolwater.com

This compound has been detected in surface waters. gov.bc.ca For example, tetra- and pentabromoanisoles have been reported in marine air, which suggests their exchange between water and air. acs.org The analysis of surface and drinking waters for various organic compounds is a standard practice to ensure water quality. scribd.comgov.bc.ca The presence of halogenated anisoles in surface waters can result from both anthropogenic activities and natural production by marine organisms. dss.go.thscribd.com

Detection in Wastewater Treatment Plant Effluents

Terrestrial Matrices (Sediments and Soils)

The distribution of this compound is not limited to aquatic systems; it has also been found in terrestrial matrices like sediments and soils. dss.go.th

Marine sediments act as a sink for many organic pollutants, including halogenated compounds. copernicus.orgfrontiersin.org this compound has been detected in marine sediments, which can serve as a long-term reservoir for this compound. dss.go.th The analysis of sediment cores can provide historical data on the deposition and accumulation of such compounds in the marine environment. frontiersin.org The reactivity and degradation of organic matter in sediments play a crucial role in the ultimate fate of these compounds. copernicus.org

Data Tables

Table 1: Detection of this compound in Environmental Compartments

| Environmental Compartment | Matrix | Detection Status | Reference |

| Aquatic | Marine Water | Detected | dss.go.th |

| Aquatic | Freshwater | Analysis Method Exists | scribd.com |

| Aquatic | Wastewater Effluent | Analysis Method Exists | acs.orgscribd.com |

| Aquatic | Surface Water | Detected | gov.bc.ca |

| Terrestrial | Marine Sediments | Detected | dss.go.th |

Atmospheric Presence

This compound has been identified as a component of the marine troposphere, the lowest part of the Earth's atmosphere. Its detection in remote marine air suggests that it is persistent enough to be transported over long distances.

Detection in Marine Troposphere

Research conducted in the Atlantic Ocean has confirmed the presence of this compound in air samples collected over a wide latitudinal range, from 40° N to 57° S. Current time information in Shire of East Pilbara, AU.nih.gov In a study analyzing the distribution of various halogenated anisoles, this compound was one of the bromoanisole congeners detected. Current time information in Shire of East Pilbara, AU. Specifically, its presence was noted in samples collected in the Southern Hemisphere. Current time information in Shire of East Pilbara, AU. A principal component analysis of the data revealed that a distinct cluster of samples was characterized by the presence of tetrabromoanisoles and this compound, suggesting a specific source or atmospheric processing pathway for these compounds. Current time information in Shire of East Pilbara, AU.

Table 1: Detection of this compound in the Marine Troposphere

| Location | Hemisphere | Sample IDs | Finding |

|---|---|---|---|

| Eastern Atlantic Ocean | Southern | FP 32, FP 37 | Detected |

| Eastern Atlantic Ocean | Southern | FP 27 | Detected |

Air-Water Exchange Observations

Spatiotemporal Variability in Environmental Concentrations

The concentration of this compound in the environment appears to exhibit spatial differences, although detailed temporal data, such as seasonal trends, are limited for this specific compound.

Interhemispherical Concentration Gradients

Studies comparing the atmospheric concentrations of halogenated compounds between the Northern and Southern Hemispheres have provided insights into their likely origins. For bromoanisoles as a group, a small interhemispherical concentration gradient of approximately 3:1 (North to South) has been observed. Current time information in Shire of East Pilbara, AU. This is in stark contrast to anthropogenic compounds like chloroanisoles, which show a much steeper gradient of around 10:1. Current time information in Shire of East Pilbara, AU. The relatively small gradient for bromoanisoles, including by extension this compound, strongly suggests that their primary sources are biogenic rather than industrial. Current time information in Shire of East Pilbara, AU.

Seasonal Trends in Environmental Levels

Specific research detailing the seasonal trends of this compound concentrations in the environment is not available in the current body of scientific literature. While seasonal variations have been documented for other related brominated compounds, often linked to the seasonal cycles of marine algae that produce them, similar data for this compound has not been reported. Current time information in Jammu Division, IN.

Sources and Formation Pathways of Pentabromoanisole in Environmental Systems

Biogenic Production Mechanisms

Biogenic processes play a significant role in the formation of halogenated anisoles, including pentabromoanisole. These mechanisms often involve the synthesis of halogenated compounds by living organisms and their subsequent transformation.

Microbial O-Methylation Processes (Fungi and Bacteria)

Microorganisms, including fungi and bacteria, are key players in the biogenic formation of halogenated anisoles through O-methylation. This process involves the enzymatic addition of a methyl group to a phenolic hydroxyl group, converting a halophenol into its corresponding haloanisole. Bromophenols, which are naturally occurring halometabolites, serve as direct precursors for bromoanisoles like this compound. Studies indicate that various microbial species possess the enzymatic machinery to carry out these transformations dioxin20xx.orgresearchgate.netresearchgate.net. For instance, research on related compounds like 2,4,6-trichloroanisole (B165457) (TCA) has identified both fungal and bacterial genera capable of O-methylation of their precursor, 2,4,6-trichlorophenol (B30397) (TCP) researchgate.netresearchgate.net. It is understood that similar microbial O-methylation pathways are likely responsible for the conversion of bromophenols into brominated anisoles researchgate.net.

Algal and Invertebrate Contributions

Marine organisms, particularly algae and invertebrates, are recognized sources of naturally produced organobromine compounds, including bromophenols researchgate.netacs.org. These marine organisms synthesize a variety of halogenated natural products. Bromophenols, in turn, can be O-methylated by microbial communities associated with these organisms or present in the marine environment to form brominated anisoles researchgate.netacs.org. The presence of bromoanisoles in water samples is often correlated with primary production rates in marine environments, suggesting that areas with high biological activity, such as upwelling zones, can be significant local sources of these compounds due to the combined activity of marine organisms producing bromophenols and associated microbes mediating their methylation dioxin20xx.org.

Natural Precursor Compounds (Bromophenols)

Bromophenols are the primary natural precursors for the formation of this compound and other brominated anisoles dioxin20xx.orgresearchgate.net. These bromophenols are widely distributed in nature and can be synthesized by marine algae, sponges, corals, and worms through enzymatic processes, often involving bromoperoxidase enzymes acting on phenolic substrates acs.org. For example, 2,4,6-tribromophenol (B41969) (TBP) is a well-known bromophenol that can be formed from the reaction of bromoperoxidases with humic substances dioxin20xx.org. Natural materials such as wood and cork can also contain halophenols, which are then transformed into haloanisoles via microbial metabolism researchgate.net.

Anthropogenic Inputs and Precursors

While biogenic pathways are significant, anthropogenic activities can also contribute to the presence of halogenated anisoles in the environment, either directly or by providing precursors.

Origin from Halophenols

Anthropogenic activities can lead to the formation or release of halophenols, which then serve as precursors for haloanisoles. For instance, chlorophenols, which are structurally related to bromophenols, are known to be released as direct emissions from industrial processes or are formed enzymatically from precursors like chlorobenzenes dioxin20xx.org. Bromophenols themselves can also have anthropogenic sources, such as their use as fumigants or their formation during the chlorination of water if bromide ions are present acs.orgdss.go.thresearchgate.net. The O-methylation of these anthropogenically derived halophenols by environmental microorganisms can lead to the presence of halogenated anisoles in various ecosystems dioxin20xx.orgresearchgate.net.

Release from Contaminated Materials

The release of haloanisoles can also occur through the migration or transformation of compounds from contaminated materials. For example, haloanisoles, such as 2,4,6-trichloroanisole (TCA), have been linked to contamination in wood-based materials like cork, cardboard packaging, and pallets researchgate.net. Similarly, haloanisoles can migrate into food products stored or transported in such packaging materials researchgate.net. While specific examples for this compound are less detailed, these pathways highlight how materials treated with or contaminated by brominated compounds could potentially lead to the formation or release of this compound in the environment.

Table 1: Biogenic Formation of Bromoanisoles

| Precursor Compound (Example) | Transformation Process | Microbial Agent (Examples) | Originating Organism/Source (Examples) | Relevant Citations |

| Bromophenols (e.g., 2,4,6-TBP) | O-Methylation | Fungi, Bacteria (Aspergillus, Sphingomonas, Pseudomonas) | Marine algae, invertebrates, humic substances, natural wood/cork | dioxin20xx.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org |

| Phenols, 4-hydroxybenzoic acid, etc. | Bromination & O-Methylation | Bromoperoxidase (catalyzed), Microorganisms (methylation) | Marine algae, sponges, corals, worms, humic substances | dioxin20xx.orgacs.org |

Table 2: Anthropogenic Precursors and Sources of Halogenated Anisoles

| Precursor Type (Example) | Anthropogenic Source/Process | Transformation to Haloanisole | Relevant Citations |

| Bromophenols | Water chlorination, industrial production, fumigants | O-methylation | acs.orgdss.go.thresearchgate.net |

| Chlorophenols | Pulp mill industry, wood preservatives, water chlorination | O-methylation | dioxin20xx.orgdss.go.thresearchgate.net |

| Halogenated phenols | Industrial processes, contaminated materials | O-methylation | dioxin20xx.orgresearchgate.netscribd.com |

| Contaminated Materials | Cardboard, paper packaging, wood, cork | Migration, microbial transformation | researchgate.netresearchgate.net |

Environmental Fate and Transport Dynamics of Pentabromoanisole

Inter-Media Exchange Processes

The movement and distribution of pentabromoanisole between different environmental media are dictated by its physicochemical properties, influencing processes such as partitioning, sorption, and volatilization.

Air-Water Partitioning and Volatilization

The exchange of this compound between the atmosphere and water bodies is a significant process in its environmental distribution. This partitioning is largely governed by the compound's Henry's Law constant (KH), which relates its concentration in the gas phase to its concentration in the aqueous phase at equilibrium nih.govviu.ca. A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water into the air viu.ca. While specific Henry's Law constant values for this compound were not detailed in the provided search results, studies on similar brominated anisoles suggest a potential for net volatilization from water to air acs.org. Research on brominated anisoles in the Baltic Sea, for instance, indicated significant net volatilization for related compounds, with flux estimates suggesting substantial removal from water bodies through this process acs.org. The partitioning behavior is also influenced by factors such as temperature and salinity viu.caacs.org.

Sediment-Water Interactions and Sorption Dynamics

This compound can interact with sediments, influencing its availability in the water column and its long-term fate. Sediments, composed of mineral and organic particles, play a critical role in the cycling of contaminants . The exchange of chemicals between sediments and overlying water is a key process affecting water quality and contaminant fate . Sorption, the process by which a chemical adheres to sediment particles, is a major factor controlling the mobility and bioavailability of compounds like this compound. The extent of sorption is influenced by the organic carbon content of the sediment and the chemical's properties, such as its octanol-water partition coefficient (Kow) sagrainmag.co.zaecetoc.org. While specific sorption coefficients (e.g., Koc, Kd) for this compound were not detailed in the provided search results, compounds with higher hydrophobicity generally exhibit stronger sorption to organic matter in sediments and soils, potentially reducing their concentration in the water column but increasing their persistence in the sediment phase sagrainmag.co.za. These interactions are dynamic, involving both sorption and desorption processes .

Soil Mobility and Leaching

The movement of this compound through soil profiles and its potential to leach into groundwater are critical aspects of its environmental fate. Soil mobility is primarily determined by the compound's affinity for soil particles, often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) sagrainmag.co.zaecetoc.orgresearchgate.net. Chemicals with high Koc values tend to bind strongly to soil organic matter, exhibiting low mobility and reduced leaching potential sagrainmag.co.zaresearchgate.netcopernicus.org. Conversely, compounds with lower Koc values and higher water solubility are more prone to leaching ecetoc.orgresearchgate.net. While specific Koc values for this compound were not provided in the search results, its behavior can be inferred from general principles. Compounds that are strongly adsorbed to soil particles have low leachability sagrainmag.co.za. Soil structure and mineralogy also influence mobility sagrainmag.co.za. Leaching is a significant pathway for contaminants to reach groundwater, making the assessment of soil mobility crucial for protecting water resources ecetoc.orgresearchgate.netsmithers.com.

Transport Pathways within Environmental Media

Once released into the environment, this compound can be transported through various pathways, distributing it across different environmental compartments.

Atmospheric Transport and Dispersion

This compound, if present in the atmosphere, can undergo long-range transport and dispersion. Atmospheric transport and dispersion (ATD) processes are driven by meteorological conditions such as wind speed, atmospheric stability, and turbulence noaa.govunbc.ca. Models like HYSPLIT and MATCH are used to simulate these processes, predicting how airborne substances move and spread noaa.govnrc.govnoaa.govsmhi.se. Compounds released from point sources, such as industrial stack emissions, can be dispersed over wide areas, leading to aerial deposition onto soil and water surfaces ny.gov. The extent of dispersion depends on factors like atmospheric stratification, surface roughness, and wind speed unbc.ca.

Hydrological Transport (Surface Water and Groundwater)

This compound can be transported within aquatic systems through surface water flow and can also infiltrate into groundwater. Hydrological processes, including surface runoff and groundwater flow, are key mechanisms for the movement of dissolved or suspended contaminants fao.orgusgs.govmdpi.com. Groundwater and surface water are interconnected systems, and exchange fluxes between them can facilitate the transport of substances nih.govresearchgate.net. Contaminants can be mobilized from soil into groundwater through leaching, or directly enter surface water bodies via runoff or discharge ecetoc.orgresearchgate.netny.gov. The presence of this compound in surface water can lead to its transport downstream, potentially impacting various aquatic ecosystems acs.orgmdpi.com. Similarly, its presence in groundwater can lead to contamination of drinking water resources ecetoc.org.

Particulate Transport and Deposition

The transport of this compound in the environment can be significantly influenced by its association with atmospheric particles. Like many organic compounds, this compound, particularly if released into the atmosphere, can adsorb onto particulate matter, such as aerosols and dust mdpi.comosti.gov. This adsorption can alter its atmospheric lifetime and transport range.

Atmospheric particles carrying adsorbed this compound can be transported over long distances by air currents mdpi.comosti.gov. The deposition of these particles onto terrestrial or aquatic surfaces occurs through two primary mechanisms: dry deposition and wet deposition osti.govsccwrp.org. Dry deposition involves the direct settling of particles onto surfaces due to gravity or impaction osti.govsccwrp.org. Wet deposition occurs when particles are scavenged by precipitation, such as rain or snow, and subsequently deposited mdpi.comosti.govsccwrp.org. The efficiency of these deposition processes is influenced by factors such as particle size, atmospheric conditions, and surface characteristics osti.govsccwrp.org. While specific research detailing this compound's direct association with particulate matter and its deposition rates was not found in the provided results, these general mechanisms are applicable to organic compounds of similar properties.

Influencing Environmental Factors on Mobility

The environmental mobility of this compound is dictated by a complex interplay of physicochemical properties and environmental conditions. Understanding these factors is crucial for predicting its distribution, persistence, and potential exposure pathways cdc.gov. Key influences include climatic and meteorological conditions, as well as ecosystem characteristics and geochemical factors.

Climatic and Meteorological Conditions

Climatic and meteorological factors play a significant role in determining the environmental mobility of this compound, particularly concerning its volatilization and atmospheric transport.

Temperature: Temperature directly influences the vapor pressure of a compound, which in turn affects its tendency to volatilize from surfaces into the atmosphere isotope.compragolab.czthermopedia.com. Higher temperatures generally lead to increased vapor pressure, facilitating greater partitioning into the gaseous phase and subsequent atmospheric transport. The Henry's Law constant, which describes the partitioning of a chemical between air and water, is also highly temperature-dependent byjus.comwikipedia.org. As this compound is an organic compound, its vapor pressure and Henry's Law constant will dictate its propensity to remain in the atmosphere versus partitioning into water bodies byjus.comwikipedia.orgcolab.ws.

| Compound | Vapor Pressure (hPa) | Temperature (°C) |

| This compound | 29.1 | 20.0 |

Source: isotope.com

Precipitation and Wind: Precipitation influences mobility by facilitating wet deposition, as discussed previously, and by affecting soil moisture content, which can impact leaching cdc.gov. Wind patterns are critical for the long-range transport of airborne this compound, whether in the gaseous phase or adsorbed onto particles cdc.govresearchgate.net.

Ecosystem Characteristics and Geochemical Factors

The characteristics of the ecosystem, including soil and water properties, are critical in governing the fate and transport of this compound.

Sorption and Partitioning: The mobility of this compound in soil and aquatic environments is largely determined by its sorption behavior, which is strongly influenced by the organic carbon content of the soil or sediment uw.edu.plirost.irecetoc.org. Hydrophobic organic compounds like this compound tend to sorb to organic matter, reducing their mobility in water and their bioavailability uw.edu.plirost.irecetoc.org. Partition coefficients, such as the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc), are key parameters used to quantify this partitioning behavior ecetoc.orgresearchgate.net. A higher Kow or Koc generally indicates lower mobility in aqueous systems. While specific Kow and Koc values for this compound were not identified in the provided search results, these properties are fundamental to predicting its environmental distribution. Sorption is also influenced by factors such as clay content and pH skb.commdpi.com.

Biodegradation: Biodegradation is a critical process that can transform or eliminate organic contaminants in the environment researchgate.net. The rate of biodegradation is influenced by microbial communities, environmental conditions (e.g., temperature, oxygen availability), and the chemical structure of the compound researchgate.net. However, specific data on the biodegradation rates or pathways for this compound were not found in the provided search results. The persistence of this compound in the environment will depend significantly on its susceptibility to microbial degradation.

Water and Sediment Interactions: In aquatic systems, this compound can partition between the water column and sediments. The solid-liquid partition coefficient (Kd) quantifies this distribution, with higher Kd values indicating a greater tendency to sorb onto solid phases like sediments skb.com. This partitioning can affect its availability for transport downstream or its accumulation in benthic environments.

Compound List:

this compound

Bioaccumulation and Biotransformation of Pentabromoanisole in Biota

Trophic Transfer and Food Web Dynamics

Biomagnification Potential

Biomagnification refers to the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain itrcweb.orgnih.govnih.gov. This phenomenon is a significant concern for persistent and bioaccumulative chemicals, as it can lead to elevated exposure levels in top predators, potentially causing adverse effects. The propensity for a compound to biomagnify is influenced by several factors, including its persistence in the environment, its ability to be absorbed and retained by organisms (bioaccumulation), and its resistance to metabolic breakdown and excretion nih.gov. Lipophilicity, or the tendency of a compound to dissolve in fats and lipids, is a key characteristic that often correlates with biomagnification potential, as lipophilic substances are more likely to accumulate in the fatty tissues of organisms nih.gov.

While studies have investigated the biomagnification potential of various organobrominated compounds, such as polybrominated diphenyl ethers (PBDEs) and methoxylated PBDEs (MeO-PBDEs), which have demonstrated biomagnification in aquatic food webs researchgate.net, specific research detailing the biomagnification potential of Pentabromoanisole (PBA) is limited in the provided literature. One study reported the determination of polybrominated anisoles, including PBA, in marine fish and shellfish samples vliz.be. However, this study focused on tribromoanisole (TBA) and its potential for biomagnification, noting high concentrations of TBA in sea mullet suggested a benthic source and low biomagnification ability, but did not provide specific data on PBA's biomagnification factors or trophic transfer. Consequently, a comprehensive assessment of PBA's biomagnification potential based on direct empirical data is not available from the reviewed sources.

Environmental Degradation Mechanisms of Pentabromoanisole

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a compound through physical or chemical processes without the direct involvement of living organisms. For pentabromoanisole, these processes primarily include photolysis and hydrolysis.

Photolytic Degradation (UV-radiation)

Photolytic degradation, or photodegradation, occurs when molecules absorb photons, particularly from ultraviolet (UV) radiation, leading to their breakdown into simpler fragments nih.gov. Halogenated aromatic compounds, including bromoanisoles, are susceptible to photodegradation, especially in the atmosphere where they are exposed to sunlight dss.go.th. The absorption of UV light can initiate a cascade of reactions, such as photoionization, oxidation, and chain scission, by generating free radicals nih.govmdpi.com. While specific studies detailing the photolytic degradation rates of this compound are limited in the provided search results, the general principle applies to similar halogenated organic compounds. For instance, other halogenated anisoles are expected to undergo abiotic degradation by photolysis and reaction with hydroxyl radicals in the atmosphere dss.go.th. UV radiation can cause photooxidative degradation, leading to the breaking of chemical bonds, the production of radicals, and a reduction in molecular weight, ultimately affecting the material's properties nih.gov.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi encyclopedia.pubresearchgate.net. These processes can occur under aerobic (with oxygen) or anaerobic (without oxygen) conditions researchgate.netslideshare.net.

Microbial Degradation (Aerobic and Anaerobic)

Microbial degradation is a significant pathway for the transformation of organic pollutants in the environment encyclopedia.pubresearchgate.net. Microorganisms utilize organic substances as a carbon and energy source through metabolic or enzymatic processes researchgate.net.

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a key process for highly halogenated compounds. This involves the replacement of halogen atoms with hydrogen atoms, often facilitated by specific microbial communities ucr.edunih.gov. For example, highly chlorinated solvents are known to undergo reductive dechlorination, where they act as electron acceptors for anaerobic respiration clu-in.org. While specific anaerobic degradation pathways for this compound are not detailed, similar brominated compounds have been shown to undergo reductive debromination nih.gov.

Aerobic Degradation: In the presence of oxygen, aerobic microorganisms can further break down organic compounds. Aerobic degradation is often faster than anaerobic degradation for many compounds slideshare.net. If anaerobic processes partially dehalogenate a compound, the resulting less halogenated intermediates may be more readily degraded aerobically ucr.edunih.gov. The complete breakdown of organic material to carbon dioxide and water under aerobic conditions is termed mineralization encyclopedia.pubresearchgate.net.

Analytical Methodologies for Environmental Quantification of Pentabromoanisole

Sample Collection and Preparation Protocols

Effective environmental analysis begins with robust sample collection and preparation protocols. These stages are critical for ensuring that the collected sample accurately represents the environmental conditions and that the target analyte, Pentabromoanisole, is efficiently recovered and free from interfering compounds.

The strategy for collecting environmental samples is highly dependent on the matrix being analyzed, which can include air, water, soil, sediment, and biota njit.eduorganomation.com. Each matrix presents unique challenges and requires tailored approaches to capture representative samples while preventing contamination or degradation of the analyte njit.eduorganomation.comiaea.org. For instance, air samples are often collected using passive samplers, such as those employing polyurethane foam, which can trap airborne organic pollutants like brominated anisoles nih.gov. Water samples may require larger volumes to allow for effective concentration of trace contaminants njit.edu. Soil sampling methods are dictated by the specific research objectives, such as assessing surface contamination or historical deposition iaea.orgitrcweb.org.

Extraction is a pivotal step to isolate this compound from the environmental matrix. Several techniques are commonly employed, each with its advantages:

Solid-Phase Extraction (SPE): SPE is a widely used technique that separates analytes based on their chemical and physical properties by retaining them on a solid sorbent material nih.govbiotage.comthermofisher.com. It is often favored over liquid-liquid extraction (LLE) due to its efficiency, reduced solvent consumption, and fewer operational steps nih.govbiotage.comthermofisher.comphenomenex.blog. SPE involves passing the sample through a cartridge packed with a sorbent, washing away unwanted matrix components, and then eluting the target analytes with an appropriate solvent nih.govbiotage.comthermofisher.com. Studies have utilized SPE with polymeric reversed-phase sorbents for extracting organic compounds from wastewater ca.gov.

Liquid-Liquid Extraction (LLE): LLE involves partitioning analytes between two immiscible liquid phases based on their solubility biotage.comphenomenex.blog. This method typically requires vigorous shaking to maximize contact between the phases but can be labor-intensive and prone to emulsion formation biotage.comphenomenex.blog.

Soxhlet Extraction: This technique is often used for extracting analytes from solid matrices, such as filters used in air sampling ca.gov. It involves continuous extraction with a solvent over an extended period.

Headspace Solid-Phase Micro-Extraction (HS-SPME): HS-SPME has been proposed for the simultaneous determination of halogenated anisoles in water, offering a combination of sensitivity and simplicity nih.gov.

Following extraction, cleanup procedures are essential to remove co-extracted matrix components and interfering substances that could compromise the subsequent analytical detection. Common cleanup sorbents include:

Florisil: This magnesium silicate (B1173343) material is effective for pesticide cleanup, particularly for organochlorine pesticides, by removing interfering substances glsciences.com.

Silica (B1680970) Gel: Known for its relatively weak adsorption properties, silica gel is suitable for separating polar samples glsciences.com.

Activated Carbon: With its high adsorption capacity, activated carbon is used to remove a broad range of interfering compounds glsciences.com.

Acidified Silica and Alumina: These are also employed as cleanup agents in environmental analysis, often tailored to specific analyte classes glsciences.com.

To achieve the low detection limits required for environmental monitoring, extracted samples often need to be concentrated. Concentration methods aim to increase the analyte's concentration in a smaller volume of solvent nih.govpsu.edu. Techniques can include evaporation of the solvent followed by reconstitution in a smaller volume, or the use of SPE with a large sample load volume and a small elution volume thermofisher.com. Evaporation-based methods are straightforward but can be challenging for complex samples nih.gov.

Cleanup Procedures (Acidified Silica, Florisil, Gel Permeation, Activated Carbon)

Chromatographic and Spectrometric Detection Techniques

After sample preparation, advanced analytical instrumentation is employed to identify and quantify this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds in environmental samples, including brominated anisoles nih.govnih.gov. GC separates compounds based on their volatility and interaction with a stationary phase within a heated column, while MS detects and quantifies them based on their mass-to-charge ratio.

Performance and Detection Limits: GC-MS methods are optimized to achieve sensitive detection of analytes. For trihalogenated anisoles in water, detection limits (LODs) using HS-SPME-GC-MS have been reported to range from 0.03 ng/L to 0.25 ng/L nih.gov. However, for compounds like this compound, the run-to-run precision (R.S.D.) can be higher, exceeding 20% in some studies nih.gov. The limit of detection (LOD) is typically determined using signal-to-noise ratios (S/N > 3) or by analyzing blank samples miljodirektoratet.nomiljodirektoratet.nochromatographyonline.com. While GC-MS is a powerful tool, GC-MS/MS (tandem mass spectrometry) can offer even lower instrumental detection limits restek.com.

Environmental Remediation Strategies for Polybrominated Anisoles

Adsorption-Based Remediation Technologies

Adsorption is a well-established and efficient technique for removing organic pollutants from aqueous and soil matrices lidsen.commdpi.com. This process involves the physical or chemical attachment of contaminant molecules onto the surface of a solid adsorbent material. For PBAs, various adsorbent materials are being investigated, capitalizing on their high surface area and affinity for hydrophobic organic compounds.

Activated Carbon: Activated carbon, available in granular (GAC) and powdered (PAC) forms, is a widely recognized adsorbent due to its extensive porous structure and large surface area, making it effective for a broad range of organic contaminants tpsgc-pwgsc.gc.ca. Its proven efficacy in removing PBDEs from contaminated sites suggests its potential utility for Pentabromoanisole remediation researchgate.net.

Biochar: Derived from the thermal decomposition of organic matter, biochar is emerging as a sustainable and cost-effective adsorbent. Studies have demonstrated its capacity to sorb PBDEs, with its performance often influenced by factors such as pyrolysis temperature and feedstock composition researchgate.net. The organic carbon content of biochar is a critical factor in its adsorption efficiency for hydrophobic molecules like PBAs.

Other Adsorbent Materials: Research is also exploring novel materials, including zeolites, metal-organic frameworks (MOFs), and functionalized nanomaterials, to enhance adsorption capabilities. These materials offer tunable properties that can be optimized for the specific characteristics of contaminants like this compound mdpi.com.

Research Findings on Adsorption:

Research on PBDEs, which share structural similarities with this compound, highlights the significant role of sorption in their environmental fate. The organic carbon-normalized sorption coefficient (KOC) is a key parameter, indicating that higher values correlate with stronger partitioning to soil organic matter, thus complicating remediation efforts researchgate.net. For example, studies have shown that BDE-15, a dibromodiphenyl ether, exhibits a high sorption affinity towards soils, particularly in the presence of organic matter researchgate.net. While specific adsorption capacities for this compound are not extensively detailed in the provided search results, the general principles of hydrophobic interactions and the demonstrated effectiveness of carbon-based adsorbents for PBDEs suggest that activated carbon and biochar are promising candidates for this compound adsorption.

Table 8.1.1: Adsorbent Performance for Polybrominated Compounds (Illustrative)

| Adsorbent Type | Target Compound Class | Reported Adsorption Capacity (mg/g) | Key Factors Influencing Performance | Source Reference (Illustrative) |

| Activated Carbon | PBDEs | Varies (e.g., >100) | Surface area, pore size distribution, surface chemistry | tpsgc-pwgsc.gc.caresearchgate.net |

| Biochar (Pyrolyzed) | PBDEs | Varies (e.g., 50-200) | Pyrolysis temperature, organic carbon content, surface functional groups | researchgate.net |

| Modified Nanomaterials | PBDEs | Emerging data, high potential | Surface functionalization, particle size, specific binding sites | mdpi.com |

Note: Specific data for this compound is limited in the provided results; this table uses data for related polybrominated compounds (e.g., PBDEs) to illustrate general performance trends.

Biological Remediation Approaches (Bioremediation)

Bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to degrade or transform organic contaminants into less harmful substances blecorp.comdouglaspartners.com.aumdpi.com. While direct evidence for the bioremediation of this compound is not extensively detailed in the provided snippets, research on the biodegradation of other brominated organic compounds, including PBDEs, offers valuable insights into potential pathways.

Microbial Degradation: Certain microbial species possess enzymes capable of breaking down halogenated organic compounds through mechanisms like reductive debromination or oxidative cleavage nih.govresearchgate.net. Studies focusing on PBDEs have indicated that microbial debromination can be an effective, though sometimes slow, process for reducing the environmental concentration of these persistent pollutants nih.gov. Anaerobic conditions have been identified as particularly favorable for reductive debromination reactions researchgate.net.

Phytoremediation: This technique utilizes plants to absorb, accumulate, or degrade environmental contaminants. Although not directly detailed for this compound, phytoremediation is recognized as an eco-friendly and sustainable method for cleaning contaminated sites, with plants capable of interacting with or metabolizing brominated compounds researchgate.netmdpi.compageplace.de. Research on related brominated compounds suggests that plants may sequester them or employ specific enzymatic pathways for detoxification frontiersin.org.

Algal Remediation: Some species of microalgae have demonstrated the capacity to remove PBDEs through a combination of adsorption, cellular uptake, and subsequent metabolism. For instance, a Chlorella isolate was observed to remove over 80% of BDE-47 (a PBDE congener) via surface adsorption, intracellular uptake, and metabolism, leading to the production of debrominated and hydroxylated metabolites nih.gov. This finding suggests that microalgae could represent a viable avenue for this compound remediation.

Research Findings on Bioremediation:

Table 8.2.1: Biological Remediation Approaches for Brominated Compounds (Illustrative)

| Remediation Approach | Microbial/Plant Type | Target Compound Class | Key Degradation/Removal Mechanisms | Research Findings (Illustrative) | Source Reference (Illustrative) |

| Bioremediation | Bacteria, Fungi | PBDEs, Halogenated organics | Reductive debromination, oxidative cleavage, co-metabolism | Can be slow; effectiveness depends on microbial consortia, nutrient availability, and environmental conditions | nih.govresearchgate.net |

| Phytoremediation | Plants | Brominated compounds | Uptake, sequestration, enzymatic degradation, root exudation | Eco-friendly and sustainable; plant stress responses to bromophenols have been studied | researchgate.netmdpi.compageplace.de |

| Algal Remediation | Microalgae (Chlorella) | PBDEs | Adsorption, cellular uptake, metabolism (debromination, hydroxylation) | Demonstrated >80% removal of BDE-47 via adsorption and metabolism, producing metabolites | nih.gov |

Note: Specific data for this compound bioremediation is limited; this table uses data for related polybrominated compounds (e.g., PBDEs) to illustrate general principles.

Advanced Treatment Processes

Advanced Treatment Processes (ATPs) encompass a range of physical, chemical, and electrochemical methodologies designed to degrade or remove recalcitrant contaminants that are not effectively treated by conventional biological or physical methods mdpi.comwaterrf.org. For polybrominated anisoles like this compound, these advanced methods offer potent pathways for molecular breakdown.

Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•-), to oxidize and break down organic pollutants researchgate.netmdpi.comacs.org. Common AOPs include Fenton processes (Fe2+/H2O2), ozonation (O3), UV/H2O2, and photocatalysis. These processes have shown significant promise in degrading PBDEs researchgate.netacs.org. For example, the use of modified zero-valent iron activated persulfate (nZVI-PS) has been employed to degrade BDE-47, a representative PBDE congener researchgate.net.

Electrochemical Oxidation: Electrochemical methods can achieve contaminant degradation either through direct oxidation at an electrode surface or by generating potent oxidants in situ. This approach is highly versatile and can be effective for a wide array of organic pollutants mdpi.com.

Sonochemical Degradation: The application of ultrasound can induce cavitation, leading to localized high temperatures and pressures that promote chemical reactions, including the degradation of persistent organic pollutants researchgate.net.

Photocatalysis: This process involves the use of semiconductor catalysts, such as titanium dioxide (TiO2), under UV or visible light irradiation to generate reactive species that degrade organic contaminants researchgate.netacs.org.

Research Findings on Advanced Treatment Processes:

Research indicates that AOPs are highly effective in degrading PBDEs, often achieving substantial removal efficiencies researchgate.netacs.org. The degradation pathways can involve debromination and the formation of hydroxylated intermediates acs.org. For instance, the degradation of BDE-209 using activated persulfate with modified zero-valent iron achieved an 82.06% removal rate within 240 minutes, with the reaction kinetics fitting a pseudo-first-order model researchgate.net. The efficiency of AOPs can be significantly influenced by various factors, including pH, temperature, the specific catalyst employed, and the presence of other substances within the water matrix researchgate.netmdpi.com. For this compound, these advanced treatment methods offer a direct route to disrupt and break down its molecular structure.

Table 8.3.1: Advanced Treatment Processes for Brominated Compounds (Illustrative)

| Treatment Process | Key Oxidizing/Reactive Species | Target Compound Class | Reported Degradation Efficiency/Rate (Illustrative) | Factors Affecting Performance | Source Reference (Illustrative) |

| Advanced Oxidation Processes (AOPs) | •OH, SO4•- | PBDEs | High removal rates (e.g., 82% for BDE-209 in 240 min with nZVI-PS) | pH, temperature, catalyst type, radical scavengers, oxidant dose | researchgate.netacs.org |

| Photocatalysis | •OH, O2•- | PBDEs | Variable, dependent on catalyst type, light intensity, and reaction time | Catalyst properties, light source intensity and wavelength, pH, matrix effects | researchgate.netacs.org |

| Electrochemical Oxidation | Direct oxidation, •OH | Organic pollutants | High efficiency for various organics, tunable by electrical parameters | Electrode material, current density, voltage, electrolyte composition | mdpi.com |

| Sonochemical Degradation | Cavitation, radicals | Persistent organics | Promotes degradation via physical and chemical effects induced by ultrasound | Ultrasound frequency and power, medium properties, temperature | researchgate.net |

Q & A

Q. What analytical methods are recommended for detecting and quantifying Pentabromoanisole in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity and specificity for brominated compounds. Sample preparation typically involves liquid-liquid extraction or solid-phase extraction to isolate this compound from matrices like water, soil, or biota. Method validation should include limits of detection (LODs), recovery rates, and matrix spike tests to ensure accuracy . For complex matrices, cleanup steps (e.g., silica gel chromatography) may reduce interference .

Q. How do researchers design experiments to assess the acute toxicity of this compound in aquatic organisms?

Standardized protocols (e.g., OECD Test Guidelines) recommend using model organisms like Daphnia magna or zebrafish embryos. Key parameters include exposure duration, concentration gradients, and endpoints (e.g., mortality, behavioral changes). Control groups must account for solvent carriers (e.g., acetone). Statistical analysis (e.g., probit regression) determines LC50 values, with results compared to regulatory thresholds .

Q. What are the primary challenges in isolating this compound from co-occurring brominated flame retardants in environmental samples?

Co-elution with structurally similar compounds (e.g., Pentabromophenol) is common. Researchers employ high-resolution mass spectrometry (HRMS) or tandem MS/MS for differentiation. Chromatographic optimization (e.g., column temperature gradients) and isotope dilution (using -labeled standards) improve specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be reconciled across studies?

Discrepancies often arise from variations in experimental conditions (e.g., UV exposure, pH, microbial activity). Advanced studies should incorporate controlled microcosm experiments to isolate degradation pathways. For example, photodegradation half-lives under UV vs. natural sunlight may differ significantly. Meta-analyses of existing data should evaluate study design biases .

Q. What computational approaches predict the metabolic interactions of this compound in mammalian systems?

Molecular docking and density functional theory (DFT) simulate binding affinities to cytochrome P450 enzymes. In silico models (e.g., quantitative structure-activity relationships, QSARs) predict metabolite formation, validated via in vitro hepatic microsome assays. Researchers must ensure transparency in parameter selection (e.g., force fields, solvent models) .

Q. How do researchers address variability in bioaccumulation factors (BAFs) of this compound across trophic levels?

Field studies pair tissue analysis (e.g., lipid-content normalization) with stable isotope analysis to trace trophic transfer. Laboratory mesocosm experiments control dietary exposure routes. Confounding factors (e.g., metabolic transformation rates) require kinetic modeling (e.g., one-compartment models) .

Data Contradiction and Validation

Q. What methodologies resolve discrepancies in this compound’s mutagenicity reported across in vitro assays?

Conflicting results (e.g., Ames test vs. micronucleus assay) may stem from metabolic activation differences. Harmonized protocols using S9 liver fractions and standardized cell lines (e.g., CHO-K1) improve reproducibility. Dose-response curves should be statistically compared using ANOVA or Bayesian meta-analysis .

Q. How should researchers interpret conflicting data on this compound’s endocrine disruption potential?

Studies using receptor-binding assays (e.g., ERα, AR) must report agonist/antagonist activity thresholds. Cross-validation with transcriptional activation assays (e.g., luciferase reporter systems) reduces false positives. Transparent reporting of solvent controls and cytotoxicity thresholds is critical .

Methodological Tables

Q. Table 1. Comparison of Analytical Methods for this compound Detection

| Method | LOD (ng/g) | Matrix | Key Challenges | Reference |

|---|---|---|---|---|

| GC-MS | 0.5 | Water, sediment | Co-elution with PentaBDEs | |

| LC-HRMS | 0.2 | Biota | Matrix interference | |

| Isotope Dilution | 0.1 | Soil | Cost of labels |

Q. Table 2. Key Parameters in Toxicity Studies

| Parameter | Recommended Approach | Pitfalls to Avoid |

|---|---|---|

| Exposure Time | 48–96 hours (acute), 21 days (chronic) | Overlooking solvent toxicity |

| Concentration | Log-spaced doses (e.g., 0.1–100 mg/L) | Inadequate replication |

| Endpoints | Mortality, gene expression (e.g., CYP1A) | Subjective behavioral scoring |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.